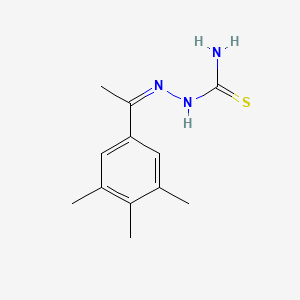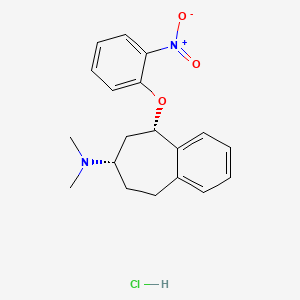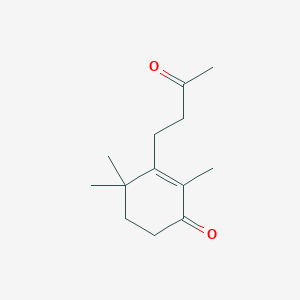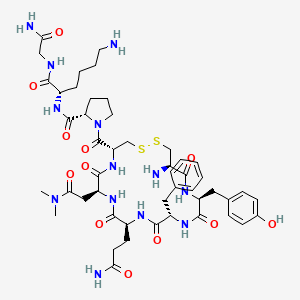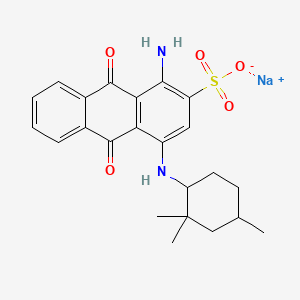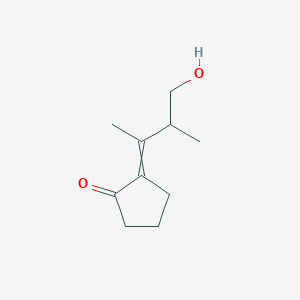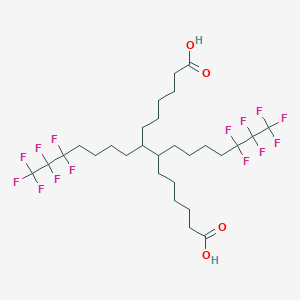
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of heptafluoroheptyl groups attached to a tetradecanedioic acid backbone. The fluorinated chains impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetradecanedioic acid backbone, followed by the introduction of the heptafluoroheptyl groups through a series of substitution reactions. Common reagents used in these reactions include fluorinating agents and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the fluorinated chains or the carboxylic acid groups.
Substitution: The fluorinated chains can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the fluorinated chains under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorinated compounds in biological systems.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid involves its interaction with molecular targets through its fluorinated chains. These interactions can affect the compound’s solubility, stability, and reactivity. The pathways involved may include binding to specific receptors or enzymes, leading to changes in biological activity or chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate
- BIS (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol) hydrogen phosphate
Uniqueness
7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid is unique due to its specific fluorinated chain length and the presence of two heptafluoroheptyl groups. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability, which are not observed in similar compounds.
Properties
CAS No. |
67224-12-8 |
|---|---|
Molecular Formula |
C28H40F14O4 |
Molecular Weight |
706.6 g/mol |
IUPAC Name |
7,8-bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid |
InChI |
InChI=1S/C28H40F14O4/c29-23(30,25(33,34)27(37,38)39)17-9-7-13-19(11-3-1-5-15-21(43)44)20(12-4-2-6-16-22(45)46)14-8-10-18-24(31,32)26(35,36)28(40,41)42/h19-20H,1-18H2,(H,43,44)(H,45,46) |
InChI Key |
QCKFEVNKKSIIPW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCCCC(C(C(F)(F)F)(F)F)(F)F)C(CCCCCC(=O)O)CCCCC(C(C(F)(F)F)(F)F)(F)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


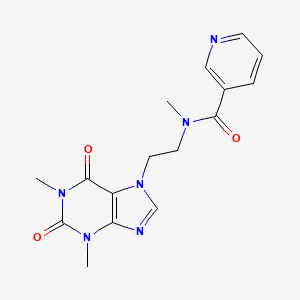

![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

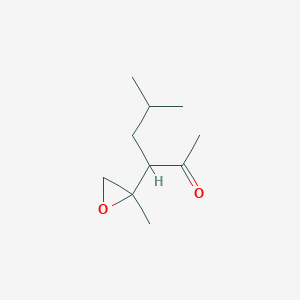
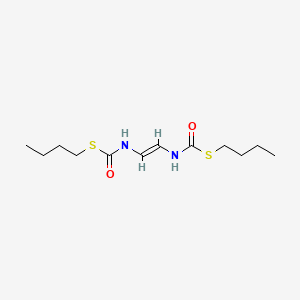
phosphanium chloride](/img/structure/B14461970.png)
